hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid
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Overview
Description
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is a derivative of furo[3,2-c]pyran and is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable carboxylic acid precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid can be compared with other similar compounds such as:
Furo[3,2-c]pyran derivatives: These compounds share a similar core structure but differ in the degree of hydrogenation and functional groups.
Pyran derivatives: These compounds have a similar pyran ring but may lack the furan moiety.
Carboxylic acids: Other carboxylic acids with different ring structures can be compared based on their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and applications in drug development.
- Molecular Formula: C8H12O4
- Molecular Weight: 172.18 g/mol
- CAS Number: 2060030-35-3
1. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.
2. Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. It is thought to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can help alleviate symptoms associated with inflammatory diseases.
3. Anticancer Activity
This compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Specific studies have highlighted its efficacy against certain cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes involved in inflammation and cancer progression.
- Receptor Modulation: It may bind to receptors that play critical roles in signaling pathways related to inflammation and cell growth, thereby influencing cellular responses.
These interactions suggest that the compound could be developed into a therapeutic agent targeting multiple pathways involved in disease processes.
Case Studies
Several studies have explored the biological activities of this compound:
-
Antimicrobial Efficacy Study:
- A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial activity compared to standard antibiotics, showing promise for use in treating infections caused by resistant bacteria.
-
Anti-inflammatory Activity:
- In vitro assays indicated that this compound reduced the secretion of inflammatory markers in human cell lines exposed to inflammatory stimuli.
-
Anticancer Research:
- A series of experiments on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.
Summary Table of Biological Activities
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Effective against various strains | Disruption of cell membranes |
Anti-inflammatory | Reduces pro-inflammatory cytokines | Inhibition of COX/LOX enzymes |
Anticancer | Induces apoptosis in cancer cells | Modulation of signaling pathways |
Properties
IUPAC Name |
2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)8-2-4-12-6(8)1-3-11-5-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOZAJDRJPOZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1OCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060030-35-3 |
Source
|
Record name | hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.